molecular formula C11H12O2 B8217076 (S)-2-(Benzyloxy)cyclobutanone

(S)-2-(Benzyloxy)cyclobutanone

Cat. No.: B8217076
M. Wt: 176.21 g/mol
InChI Key: HRPGUVFWKDCSSX-NSHDSACASA-N
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Description

(S)-2-(Benzyloxy)cyclobutanone is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenylmethoxycyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGUVFWKDCSSX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Cyclobutanones As Versatile Synthons

Chiral cyclobutanones are highly valued in organic synthesis due to their inherent ring strain and the presence of a reactive carbonyl group, which can be exploited for a wide range of chemical transformations. nih.govresearchgate.net These four-membered carbocyclic ketones serve as key intermediates in the synthesis of a diverse array of complex molecules, including natural products and biologically active compounds. nih.govpku.edu.cn Their utility stems from their ability to undergo stereocontrolled ring-expansion, ring-contraction, and ring-opening reactions, providing access to a variety of other cyclic and acyclic structures. bohrium.comnih.gov

The strategic placement of substituents on the cyclobutanone (B123998) ring allows for precise control over the stereochemical outcome of subsequent reactions. This has been demonstrated in the total synthesis of numerous natural products where a chiral cyclobutanone derivative was a pivotal intermediate. nih.gov For instance, the enantioselective total synthesis of (+)-laurene, a sesquiterpenoid natural product, was successfully achieved utilizing a chiral cyclobutanone synthon. rsc.orgrsc.org This synthesis highlighted the power of using a stereodefined four-membered ring to construct a more complex cyclopentanone (B42830) derivative through a palladium-mediated ring expansion. rsc.orgrsc.org

The versatility of chiral cyclobutanones is further exemplified by their application in the synthesis of γ-lactams, a common motif in many pharmaceutical agents. uni-mainz.de Through a nitrogen insertion reaction, prochiral cyclobutanones can be converted into chiral γ-lactams with high diastereoselectivity. uni-mainz.de This transformation underscores the ability of the strained cyclobutanone ring to drive reactions that form larger, more complex heterocyclic systems.

Research Landscape and Strategic Importance of S 2 Benzyloxy Cyclobutanone

The research landscape for chiral cyclobutanones is rich and varied, with a significant focus on the development of new synthetic methods and their application in target-oriented synthesis. researchgate.netchemistryviews.org Within this landscape, (S)-2-(Benzyloxy)cyclobutanone holds a position of strategic importance due to the unique combination of a chiral center, a protected hydroxyl group, and a reactive ketone. The benzyloxy group at the C-2 position serves multiple roles: it acts as a bulky protecting group that can direct the stereochemical course of reactions at the adjacent carbonyl group, and it can be readily removed under mild conditions to reveal a hydroxyl group for further functionalization.

The synthesis of enantiomerically pure this compound has been a subject of considerable research. A key breakthrough in this area was the development of enzymatic transesterification methods. researchgate.net These biocatalytic resolutions allow for the efficient separation of racemic 2-hydroxycyclobutanone acetals, which can then be converted to the desired enantiomerically pure (R)-(+)- and (S)-(-)-2-benzyloxycyclobutanones. researchgate.net This enzymatic approach provides a practical and scalable route to this important chiral building block.

The strategic value of the α-benzyloxy substituent is evident in its influence on the reactivity of the cyclobutanone (B123998) ring. For example, in acid-catalyzed reactions with benzylic alcohols, 2-hydroxycyclobutanone can lead to the formation of 2-(benzyloxy)cyclobutanones. chim.itrsc.org Furthermore, the presence of the benzyloxy group has been shown to be compatible with various reaction conditions, including those used in multicomponent reactions like the Ugi reaction, although its effectiveness can be substrate-dependent. acs.org The ability to introduce this functionality and then carry out further transformations makes this compound a highly valuable and strategically important intermediate in multistep syntheses.

Overview of Academic Research Trajectories and Scope

Stereocontrolled Cyclization Strategies for Chiral Cyclobutanone Ring Formation

The de novo construction of the cyclobutanone ring with a defined stereocenter is a powerful strategy. This approach often involves ring-closing reactions where the stereochemical outcome is directed by a catalyst, a chiral auxiliary, or a stereocenter already present in the substrate.

Asymmetric Catalysis in Ring Closure Reactions

Asymmetric catalysis offers an efficient method for generating chiral cyclobutanones, where a small amount of a chiral catalyst can generate a large quantity of enantioenriched product. One notable strategy is the Lewis acid-catalyzed tandem cyclopropanation/semipinacol rearrangement. In this approach, a chiral oxazaborolidinium ion catalyst promotes the reaction between α-silyloxyacroleins and α-substituted diazoesters. acs.org This process proceeds through a tandem cyclopropanation followed by a semipinacol rearrangement to furnish α-silyloxycyclobutanones with a chiral β-quaternary center in high yields and excellent enantioselectivity. acs.org

Another significant catalytic method involves the [2+2] cycloaddition of alkenes and ketenes or ketene (B1206846) equivalents. Chiral iridium catalysts have been successfully employed in the enantioselective [2+2] cycloaddition of oxabicyclic alkenes with terminal alkynes, producing chiral cyclobutene (B1205218) derivatives that can be further transformed into cyclobutanones. nsf.gov Similarly, gold(I) catalysts have been shown to mediate intermolecular [2+2] cycloadditions of alkynes. nsf.gov These metal-catalyzed approaches are pivotal for creating the strained four-membered ring with high stereocontrol.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classical yet robust strategy for stereocontrolled synthesis. The auxiliary, a chiral molecule temporarily incorporated into one of the reactants, directs the stereochemical course of a reaction to form one diastereomer preferentially. After the key transformation, the auxiliary is removed, yielding the enantioenriched product.

A prominent example is the use of proline-derived chiral auxiliaries. For instance, a keteniminium salt derived from L-proline can undergo a [2+2] cycloaddition with an alkene like cyclopentene. thieme-connect.de After the cycloaddition, hydrolysis removes the auxiliary to yield the corresponding cyclobutanone in high yield and with excellent enantiomeric excess (>97% ee). thieme-connect.de

This strategy has been applied in the synthesis of complex molecules. For example, in a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for a ROR-γt inverse agonist, a chiral auxiliary was employed. acs.org Although the initial condensation and reduction steps led to a mixture of diastereomers, the auxiliary enabled separation and eventual isolation of the desired cis-isomer. acs.org Similarly, the desymmetrization of prochiral cyclobutanones can be achieved using chiral amines as auxiliaries. The reaction of a prochiral cyclobutanone with (1S,2R)-1-amino-2-indanol induces a nitrogen-based ring expansion, where the chiral auxiliary directs the migration of one of the two prochiral C-C bonds, leading to chiral γ-lactams with high diastereoselectivity. nih.govd-nb.info

Table 1: Examples of Chiral Auxiliaries in Cyclobutanone Synthesis

Chiral AuxiliaryReaction TypeSubstrate(s)Product TypeDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
L-Proline derivative[2+2] Cycloadditionα-Chloro enamine + CyclopenteneBicyclic cyclobutanone>97% ee thieme-connect.de
(1S,2R)-1-Amino-2-indanolRing Expansion/Desymmetrization3-Arylcyclobutanoneγ-Lactamup to 88:12 dr nih.govd-nb.info

This table is interactive and can be sorted by column.

Substrate-Controlled Enantioselective Synthesis

In substrate-controlled synthesis, the stereochemical outcome is governed by a chiral center already present in the starting material. A key example of this is the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols. This method involves the sequential application of a titanium-mediated cyclopropanation of a chiral α-hydroxy ester, followed by the rearrangement of the resulting cyclopropylcarbinol. nih.gov The chirality of the starting ester dictates the stereochemistry of the final 2-substituted cyclobutanone product. nih.gov

Ring expansion of chiral cyclopropylidene derivatives also exemplifies substrate control. Asymmetric epoxidation of a cyclopropylidene followed by a ring expansion reaction can afford chiral cyclobutanones, a key step utilized in the enantioselective synthesis of (+)-equilenin. researchgate.net

Functionalization of Pre-existing Cyclobutanone Scaffolds

An alternative to de novo ring construction is the enantioselective functionalization at the α-position of a pre-existing cyclobutanone or a related prochiral substrate. This often involves the generation of a cyclobutanone enolate or its equivalent, which then reacts with an electrophile.

Enantioselective Alkylation and Arylation at the Alpha-Position

The direct, catalytic asymmetric α-functionalization of cyclobutanones presents a significant challenge due to the high ring strain, which increases upon enolization. nih.gov Despite this, methods have been developed for the transition metal-catalyzed asymmetric α-alkylation of cyclobutanones to form all-carbon quaternary centers. nih.gov One successful approach employs palladium catalysis with an electron-deficient phosphinooxazoline (PHOX) ligand. This system effectively catalyzes the allylic alkylation of α-substituted cyclobutanone enolates, producing α-quaternary cyclobutanones in good to excellent yields and enantioselectivities (up to 99% ee). nih.gov

Organocatalysis also provides powerful tools for α-functionalization. For example, singly occupied molecular orbital (SOMO) catalysis, using imidazolidinone catalysts, has been used for the enantioselective α-allylation of cyclobutanone. mdpi.comresearchgate.net These methods demonstrate the feasibility of creating a stereocenter adjacent to the carbonyl group on a pre-formed cyclobutane ring.

Stereoselective Hydroxylation and Related Oxidative Transformations

Directly installing an oxygen-based functional group, such as a hydroxyl or benzyloxy group, at the α-position is the most direct route to the target molecule. The α-hydroxylation of carbonyl compounds can be achieved by the oxidation of their corresponding metal enolates or silyl (B83357) enol ethers. organicreactions.org While historically challenging, modern oxidizing agents have improved the efficiency and selectivity of this transformation. organicreactions.org

A highly effective and specific method for preparing enantiopure this compound involves enzymatic resolution. researchgate.net This process starts with readily available racemic 2-hydroxycyclobutanone acetals. Enzymatic transesterification using porcine pancreatic lipase (B570770) (PPL) can selectively acylate one enantiomer, allowing for the separation of the chiral alcohol and the acylated product. researchgate.netmdpi.com Following separation, the enantiopure (S)-2-hydroxycyclobutanone acetal (B89532) can be isolated. Protection of the hydroxyl group as a benzyl (B1604629) ether, followed by a deacetalation reaction, yields the final target compound, this compound, in high enantiomeric purity. researchgate.net

Table 2: Enzymatic Resolution for the Synthesis of (S)-2-Hydroxycyclobutanone Precursor

EnzymeSubstrateReactionProductEnantiomeric Excess (ee)Reference
Porcine Pancreatic Lipase (PPL)Racemic 2-hydroxycyclobutanone acetalTransesterification(R)-2-acetoxycyclobutanone acetal & (S)-2-hydroxycyclobutanone acetal97–99.9% researchgate.net

This table is interactive and can be sorted by column.

Furthermore, a sequential enantioselective reduction and C-H functionalization strategy can produce chiral cyclobutanols. rsc.orgnih.gov The enantioselective reduction of a prochiral cyclobutanone using a chiral catalyst like an oxazaborolidine yields a chiral cyclobutanol. rsc.orgnih.gov This alcohol can then be oxidized to the corresponding chiral cyclobutanone, providing an alternative route to these valuable building blocks.

Halogenation and Subsequent Cross-Coupling Reactions with Enantiocontrol

The functionalization of a pre-existing cyclobutanone core via halogenation and cross-coupling presents a viable, albeit challenging, route. The primary difficulty lies in controlling the stereochemistry during the introduction of the benzyloxy group or another precursor group. A typical strategy would involve the enantioselective α-functionalization of cyclobutanone, followed by a stereoretentive cross-coupling reaction.

One potential pathway involves the enantioselective α-bromination of a cyclobutanone derivative, followed by a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. However, maintaining the stereochemical integrity at the α-position can be difficult due to the potential for enolization and racemization under basic or harsh reaction conditions.

A more advanced approach leverages chiral organoboron compounds. For instance, chiral secondary boronic esters can undergo cross-coupling reactions with aryl halides with a high degree of stereoretention. nih.gov A hypothetical route to this compound could involve the asymmetric hydroboration of a suitable cyclobutene precursor, followed by a palladium-catalyzed coupling reaction. The use of specific ligands and silver oxide as a base has been shown to be crucial for achieving high yields and retention of configuration in the coupling of chiral secondary boronic esters. nih.gov Another strategy involves the C–H functionalization of a cyclobutane precursor, which can be guided by a directing group to install functionality at a specific position, potentially outperforming classical cross-coupling methods in terms of efficiency. acs.org

Challenges in this area include the development of catalytic systems that are both highly active and stereospecific for the four-membered ring system. The inherent ring strain of cyclobutanones can influence reactivity and selectivity in unpredictable ways compared to more common five- or six-membered rings.

Novel Synthetic Routes to Access the Chiral Benzyloxycyclobutanone Framework

Recent advancements in synthetic methodology have opened new avenues for accessing chiral cyclobutanones with greater efficiency and stereocontrol. These methods often rely on powerful catalytic systems that can construct the strained four-membered ring from acyclic precursors in a single, highly controlled step.

Enantioselective photocatalysis has emerged as a powerful tool for constructing chiral cyclic molecules, including cyclobutanones. mdpi.com These methods often utilize visible light in combination with a photocatalyst and a chiral catalyst to promote [2+2] cycloaddition reactions. acs.org This dual catalysis approach allows for the generation of radical intermediates under mild conditions, which then engage in enantioselective bond formation.

A plausible route to the this compound framework involves the photocatalytic [2+2] cycloaddition of benzyl vinyl ether with a ketene equivalent. acs.org The reaction could be mediated by an iridium or ruthenium photocatalyst that absorbs visible light, and a chiral Lewis acid or organocatalyst that complexes with one of the substrates to control the facial selectivity of the cycloaddition. For example, Yoon and co-workers developed a dual catalysis strategy for enantioselective [2+2] photocycloadditions by combining visible light photocatalysis with a chiral Lewis acid catalyst. acs.org

Another approach involves the photolysis of chromium-alkoxycarbene complexes in the presence of a chiral ene-carbamate. acs.orgacs.org This method has been successfully used to produce optically active α,α-disubstituted cyclobutanones, which can be further transformed into the desired product. acs.org The key advantage of photocatalytic methods is their ability to proceed under mild, ambient temperature conditions, which helps to preserve the stereochemical integrity of sensitive products.

Chemoenzymatic methods combine the selectivity of biocatalysts with the practicality of chemical synthesis to produce enantiopure compounds. Enzymes can perform highly selective transformations that are often difficult to achieve with traditional chemical reagents.

A highly effective route to both enantiomers of 2-(benzyloxy)cyclobutanone has been developed based on the enzymatic resolution of racemic 2-hydroxycyclobutanone acetals. researchgate.net In this process, a lipase is used for the kinetic resolution of the racemic alcohol via transesterification, affording the (S)-alcohol and the (R)-acetate with excellent enantiomeric excess (97–99.9% ee). The separated enantiomers of the 2-hydroxycyclobutanone acetal can then be benzylated and deprotected under acidic conditions to yield either (R)-(+)- or (S)-(−)-2-benzyloxycyclobutanone. researchgate.net

Another innovative chemoenzymatic strategy involves the use of fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) variants. These engineered enzymes can catalyze the aldol (B89426) reaction between cyclobutanone and benzyloxyethanal to produce (R)-2-((S)-2-(benzyloxy)-1-hydroxyethyl)cyclobutan-1-one with high stereoselectivity, avoiding the formation of by-products often seen in purely chemical aldol reactions. google.com Furthermore, Baeyer-Villiger monooxygenases (BVMOs) can be used for the asymmetric oxidation of 3-substituted cyclobutanones. A chemoenzymatic cascade involving a lipase-catalyzed perhydrolysis to generate a peracid in situ has been used to oxidize 3-(benzyloxy)cyclobutanone (B149166) to the corresponding γ-butyrolactone. uniovi.es

These methods highlight the power of biocatalysis to solve challenging problems in stereoselective synthesis, providing access to valuable chiral building blocks under environmentally benign conditions. mdpi.com

MethodEnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Kinetic ResolutionLipase(±)-2-Hydroxycyclobutanone acetal(S)-2-Hydroxycyclobutanone acetal97-99.9% researchgate.net
Aldol ReactionFSA D6Q VariantCyclobutanone & Benzyloxyethanal(R)-2-((S)-2-(benzyloxy)-1-hydroxyethyl)cyclobutan-1-oneHigh google.com

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rsc.org Several such strategies have been developed for the synthesis of complex cyclobutane derivatives.

One approach involves a sequential catalytic process. For example, a one-pot route to chiral cyclobutanone-fused quinolines has been developed using a chiral phosphoric acid to catalyze a desymmetric carbonyl-amine condensation, followed by a palladium-catalyzed coupling reaction. researchgate.net This highlights how different catalytic cycles can be combined to rapidly build molecular complexity.

Another powerful strategy is the catalytic asymmetric [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanones as versatile four-carbon synthons. researchgate.netull.es These reactions proceed via C-C bond activation and allow for the modular construction of complex heterocyclic systems. A different type of cascade involves the enantioselective desymmetrization of prochiral cyclobutanones. Cramer and co-workers reported a rhodium-catalyzed C-C bond activation followed by migratory insertion and reductive elimination to convert a styrenyl cyclobutanone into a complex bicyclic structure. nih.gov

More directly relevant to the target structure, a cascade asymmetric allylic etherification followed by a [2+2] photocycloaddition could potentially construct the chiral benzyloxycyclobutanone framework in a highly convergent manner. researchgate.net Similarly, a catalytic radical process for the asymmetric 1,4-C-H alkylation of diazoketones has been shown to construct chiral α,β-disubstituted cyclobutanones with high diastereo- and enantioselectivity, offering a novel and atom-economical approach. nih.gov

Comparative Analysis of Synthetic Efficiency, Stereoselectivity, and Atom Economy

When evaluating synthetic routes, it is crucial to compare their efficiency, selectivity, and sustainability. The methodologies described for synthesizing this compound vary significantly in these aspects.

Stereoselectivity: Chemoenzymatic resolutions, such as the lipase-catalyzed transesterification of 2-hydroxycyclobutanone acetals, offer exceptionally high enantioselectivity, often achieving >99% ee. researchgate.net Modern catalytic asymmetric methods, including photocatalytic acs.org and radical-based cascade reactions, nih.gov also report high to excellent enantioselectivities (often >90% ee) and diastereoselectivities. The stereoselective reduction of a 3-substituted cyclobutanone has been shown to be highly selective for the cis-alcohol, a selectivity that can be enhanced by lower temperatures or less polar solvents. acs.orgnih.govvub.ac.be

Atom Economy: Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. Cycloaddition reactions, such as photocatalytic [2+2] additions, are highly atom-economical as all atoms from the two reactants are combined. nih.govresearchgate.net Similarly, cascade reactions that rearrange or add to a substrate without the loss of atoms score well. rsc.org In contrast, methods relying on stoichiometric reagents, chiral auxiliaries that must be cleaved, or reactions that generate significant byproducts (e.g., substitution reactions) have lower atom economy. Enzymatic resolutions are a mixed case; while the catalytic step is efficient, the theoretical maximum yield for a single enantiomer in a classic kinetic resolution is only 50%.

MethodologyTypical Stereoselectivity (ee/dr)Synthetic EfficiencyAtom EconomyKey Advantages
Halogenation/Cross-CouplingVariable; dependent on stereoretentionModerate; multi-stepLow to ModerateUses well-established reactions
PhotocatalysisGood to Excellent (>90% ee)High (often one step)Excellent ([2+2] cycloaddition)Mild conditions, uses light energy
Chemoenzymatic RoutesExcellent (>97% ee)High per step; 50% max yield for kinetic resolutionModerateExceptional selectivity, green catalysts
Cascade/Tandem ReactionsGood to ExcellentExcellent (one-pot)High to ExcellentStep and resource-efficient

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The inherent strain of the cyclobutane ring is a driving force for various ring-opening reactions, providing access to a range of linear and larger cyclic structures.

Nucleophilic Ring-Opening Pathways with Retention or Inversion of Stereochemistry

The reaction of 2-alkoxycyclobutanones with nucleophiles can lead to ring-opened products. For instance, the benzyloxy group in this compound can be displaced by nucleophiles. The stereochemical outcome of these reactions—retention or inversion at the C2 position—is highly dependent on the nature of the nucleophile, the reaction conditions, and the potential for neighboring group participation. While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided results, the general reactivity of related systems suggests that both pathways are possible. The cyclobutanone ring itself can be opened by strong nucleophiles, often leading to the formation of γ-substituted butanoic acid derivatives after workup.

The cyclobutanone ring is susceptible to ring-opening, which can lead to the formation of reactive intermediates capable of interacting with various molecules.

Acid-Catalyzed Ring Expansion and Rearrangement Processes

Acid catalysis can promote significant rearrangements in cyclobutanone systems. researchgate.net For 2-alkoxycyclobutanones, acid-catalyzed reactions can induce ring expansion to form more stable five-membered rings, such as cyclopentanones or tetrahydrofuranones, depending on the reaction pathway. unica.itresearchgate.net For example, research on related 2-hydroxycyclobutanones has shown that Brønsted acids can catalyze a tandem nucleophile addition/ring-contraction/C3-C4 ring-expansion sequence. unica.it In the context of this compound, protonation of the carbonyl oxygen or the benzyloxy ether oxygen can initiate these rearrangements. The specific products would depend on which bond migrates (C1-C2 or C2-C3) and the subsequent steps of the reaction cascade. The development of catalytic asymmetric ring expansion reactions of cycloalkanones represents a significant advancement in this area. core.ac.uk

PrecursorCatalyst/ConditionsProduct TypeReference
2-HydroxycyclobutanoneBrønsted Acid / Thiol2-Sulfanyl-cyclobutanone unica.it
CycloalkanonesDiazoalkanes / Chiral Lewis Acidα-Substituted Cycloalkanones core.ac.uk
OxaspiropentanesGrignard ReagentsCyclobutanols (via cyclobutanone intermediate) researchgate.net

Photoinduced Ring-Opening Transformations

The photochemistry of cyclobutanones is a rich field, dominated by Norrish Type I cleavage. nih.gov Upon photoexcitation, typically with UV light, this compound can undergo cleavage of the C1-C2 bond to form a 1,4-biradical intermediate. aip.orgdntb.gov.ua This biradical can then follow several pathways, including:

Decarbonylation: Loss of carbon monoxide to form a cyclopropane (B1198618) derivative and a benzyl radical.

Ring Expansion: Rearrangement to form an oxacarbene, which can be trapped by nucleophiles. Photochemical ring expansion of α-alkoxycyclobutanones in the presence of nucleophiles can yield substituted tetrahydrofurans. aip.orgacs.org

Fragmentation: Cleavage into smaller unsaturated molecules. dntb.gov.ua

Recent studies using advanced techniques like ultrafast electron diffraction have provided detailed insights into the dynamics of cyclobutanone photofragmentation, revealing the timescales of ring-opening and subsequent reactions. dntb.gov.ua

Functional Group Interconversions at the Cyclobutanone Carbonyl

The carbonyl group of this compound is a key site for a variety of functional group transformations that preserve the chiral cyclobutane scaffold.

Chemoselective Reduction and Oxidation Reactions

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group, yielding (S)-2-[(benzyloxy)methyl]cyclobutanol. The stereoselectivity of this reduction is crucial, potentially leading to cis or trans diastereomers. Studies on the hydride reduction of substituted cyclobutanones have shown that the stereochemical outcome is influenced by the reducing agent, temperature, and solvent polarity, often favoring the cis alcohol. vub.ac.be Computational studies suggest that torsional strain and electrostatic interactions play a significant role in determining the facial selectivity of the hydride attack. vub.ac.be

Oxidation: The Baeyer-Villiger oxidation is a prominent reaction for cyclobutanones, converting them into γ-lactones (oxacyclopentan-2-ones). wikipedia.orgsigmaaldrich.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. organic-chemistry.orgnih.gov The regioselectivity of the insertion is predictable based on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org For this compound, the benzyloxymethyl-substituted carbon (C2) has a higher migratory aptitude than the unsubstituted C4 methylene (B1212753) group, leading to the formation of 4-(benzyloxymethyl)oxacyclopentan-2-one. This transformation is stereospecific, retaining the configuration at the migrating carbon center. Various reagents, including peroxyacids (like m-CPBA) or hydrogen peroxide with a catalyst, can be used. wikipedia.orgorganic-chemistry.orgnih.gov Asymmetric versions of the Baeyer-Villiger oxidation have been developed, often employing enzymes (Baeyer-Villiger monooxygenases) or chiral metal complexes to achieve high enantioselectivity. nih.govrsc.org

Reaction TypeReagent(s)ProductReference
ReductionHydride reagents (e.g., LiAlH4, LTBH)(S)-2-[(Benzyloxy)methyl]cyclobutanol vub.ac.be
Oxidation (Baeyer-Villiger)Peroxyacids (e.g., m-CPBA)4-(benzyloxymethyl)oxacyclopentan-2-one wikipedia.orgorganic-chemistry.org

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The carbonyl group of this compound can be converted into a carbon-carbon double bond through olefination reactions, providing access to exo-methylenecyclobutane derivatives.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (e.g., Ph3P=CH2) to convert the ketone into an alkene. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.comthieme-connect.com These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture. wikipedia.org The HWE reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes when applicable. wikipedia.orgresearchgate.net Modifications like the Still-Gennari protocol allow for the selective synthesis of (Z)-alkenes. youtube.comthieme-connect.com These reactions are fundamental in extending carbon chains and have been widely applied in the synthesis of complex natural products. thieme-connect.comthieme-connect.comacs.org

Olefination ReactionKey ReagentGeneral ProductKey FeaturesReference
Wittig ReactionPhosphonium YlideAlkene + Phosphine OxideForms C=C bond; versatile. masterorganicchemistry.com
Horner-Wadsworth-EmmonsPhosphonate CarbanionAlkene + Phosphate SaltHigh (E)-selectivity; water-soluble byproduct. wikipedia.orgresearchgate.net
Still-Gennari ModificationTrifluoro-substituted Phosphonate(Z)-AlkeneHigh (Z)-selectivity. youtube.comthieme-connect.com

Nucleophilic Addition to the Carbonyl and Subsequent Transformations

The carbonyl group in this compound is a key site for chemical modifications, readily undergoing nucleophilic addition. These reactions serve as a gateway to more complex molecular architectures, often with a high degree of stereocontrol.

A significant transformation is the asymmetric Strecker synthesis, which has been successfully applied to 2-benzyloxycyclobutanone. researchgate.net This one-pot reaction provides an efficient route to optically active α-amino nitriles, which are valuable precursors for amino acids. The process involves the formation of an intermediate imine, followed by the addition of a cyanide source. Depending on the reaction conditions, either the kinetic or the thermodynamic nitrile can be obtained with good selectivity. researchgate.net The resulting major trans-amino nitrile can be further transformed through hydrolysis and hydrogenolysis to yield optically active (1R,2R)-1-amino-2-hydroxycyclobutanecarboxylic acid, a derivative of serine. researchgate.net The absolute configuration of the products has been confirmed through X-ray analysis of related intermediates. researchgate.net

Another example of nucleophilic addition is the Ugi four-component reaction. Attempts were made to use 2-(benzyloxy)cyclobutanone in such a reaction, which typically involves a ketone, an amine, a carboxylic acid, and an isonitrile. acs.orgnih.gov However, in the case of this specific cyclobutanone, the reaction was found to be ineffective under various conditions. acs.orgnih.gov The observed side reactions primarily involved the direct addition of the isonitrile to the ketone. acs.org

Enzyme-catalyzed aldol additions also highlight the reactivity of the cyclobutanone core. In a related example, cyclobutanone was shown to react with benzyloxyethanal in the presence of a Fructose-6-phosphate aldolase (FSA) variant, yielding the corresponding aldol product, (R)-2-((S)-2-(benzyloxy)-1-hydroxyethyl)cyclobutan-1-one, demonstrating the potential for biocatalytic C-C bond formation. google.com

Table 1: Asymmetric Strecker Synthesis from 2-Benzyloxycyclobutanone researchgate.net

Step Reaction Reagents & Conditions Product Selectivity/Outcome
1 Asymmetric Strecker Synthesis One-pot reaction Kinetic or thermodynamic α-amino nitrile Good selectivity
2 Separation Chromatographic methods Major trans-amino nitrile Isolated major diastereomer
3 Hydrolysis (Nitrile to Acid) Basic hydrolysis trans-amino acid Conversion of nitrile to carboxylic acid
4 Hydrogenolysis (Deprotection) Catalytic hydrogenation (1R,2R)-1-amino-2-hydroxycyclobutanecarboxylic acid Removal of benzyl protecting group

Stereoselective Transformations of the Benzyloxy Group and its Implications

The benzyloxy group in this compound is not merely a passive substituent; it is a functional handle that can be stereoselectively transformed, leading to the formation of other key functional groups, most notably chiral alcohols.

Hydrogenolytic Deprotection and Chiral Alcohol Formation

The most common transformation of the benzyloxy group is its removal via catalytic hydrogenolysis to unmask the hydroxyl group. This deprotection step is crucial in multi-step syntheses where the alcohol functionality is required in the final product or for subsequent reactions. The process typically involves treating the compound with hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst. google.com

This strategy is exemplified in the synthesis of a serine derivative from 2-benzyloxycyclobutanone, where hydrogenolysis is the final step to cleave the benzyl ether and reveal the chiral 2-hydroxycyclobutane moiety. researchgate.net Similarly, the synthesis of other complex cyclobutane-containing amino acids utilizes hydrogenolysis to remove benzyl protecting groups, highlighting the reliability of this method. researchgate.net The reaction proceeds with retention of the stereocenter at C2, yielding the corresponding enantiomerically pure (S)-2-hydroxycyclobutanone or its downstream derivatives.

Table 2: Hydrogenolytic Deprotection of Benzyloxycyclobutane Derivatives

Substrate Type Reagents Product Significance Reference
2-Benzyloxycyclobutanone derivative H₂, 10% Pd/C, Ethanol 2-Hydroxycyclobutane derivative Formation of chiral alcohol with retention of configuration researchgate.net, google.com

Oxidative Cleavage and Related Transformations

While less common than hydrogenolysis, oxidative cleavage provides an alternative method for deprotecting benzyl ethers. This can be particularly useful when other functional groups in the molecule are sensitive to reductive conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to cleave electron-rich benzyl ethers, like the p-methoxybenzyl (PMB) group. beilstein-journals.org Although specific examples for the oxidative cleavage of the unsubstituted benzyloxy group on this cyclobutanone are not prevalent, the principles suggest that stronger oxidative conditions might be required. Such transformations could potentially lead to the formation of the alcohol or, with over-oxidation, the corresponding diketone.

Reactivity of the Cyclobutane Ring

The four-membered ring of this compound is subject to reactions that functionalize the ring itself, particularly at the carbon atom alpha to the carbonyl group.

Alpha-Substitution Reactions and Enantiomeric Purity Maintenance

Introducing substituents at the α-position of the cyclobutanone ring is a valuable strategy for building molecular complexity. A significant challenge in these reactions is the maintenance of the enantiomeric purity of the starting material and controlling the stereochemistry of the newly formed stereocenter.

One effective method involves the use of chiral auxiliaries. For instance, enantiopure α-methylbenzylamine can be condensed with a cyclobutanone to form a chiral imine. researchgate.net Subsequent deprotonation with a strong base like LDA (lithium diisopropylamide) generates a metallated enamine, which can then react with various electrophiles (e.g., alkyl halides). researchgate.net Hydrolysis of the resulting imine furnishes the α-substituted cyclobutanone. This approach has been used to synthesize a range of optically active (R)- and (S)-2-alkylcyclobutanones with high enantiomeric purity. researchgate.net

Organocatalysis also provides a powerful tool for α-functionalization. For example, the reaction of 2-hydroxycyclobutanone with thiols, mediated by a Brønsted acid, can lead to the formation of 2-(arylthio)cyclobutanones. unica.it These reactions can proceed through a tandem nucleophile addition/ring-contraction/ring-expansion sequence, ultimately yielding the α-substituted cyclobutanone. unica.it

Table 3: Representative α-Substitution Reactions of Cyclobutanones

Method Reagents Electrophile/Nucleophile Product Type Significance Reference
Chiral Imines 1. (S)-α-methylbenzylamine 2. LDA 3. R-X Alkyl halides (S)-2-Alkylcyclobutanones Asymmetric synthesis maintaining optical purity researchgate.net

Remote Functionalization at C3 and C4 Positions

The selective modification of C(sp³)–H bonds at positions remote from existing functional groups is a formidable challenge in synthetic chemistry. For this compound, functionalizing the C3 and C4 positions requires overcoming the challenge of differentiating between several similar methylene C–H bonds.

Modern synthetic methods often employ directing groups to achieve site-selective C–H activation. For example, palladium-catalyzed C–H arylation has been effectively demonstrated on cyclobutane systems bearing carboxamide directing groups. acs.org In such cases, the directing group positions the metal catalyst to selectively activate a specific C–H bond. A notable example achieved the bis-arylation of a cyclobutane carboxamide with iodobenzene (B50100) in 97% yield, producing a single diastereomer. acs.org This highlights the potential for high selectivity in C–H functionalization on cyclobutane scaffolds when an appropriate directing group is present. acs.org

However, direct C3 or C4 functionalization of this compound using this approach is not straightforward, as the C2-benzyloxy group is not typically employed as a directing group for these remote positions. Consequently, achieving such transformations would likely necessitate either the installation of a suitable directing group or the development of novel catalytic systems that can distinguish between the C–H bonds based on subtle steric or electronic differences. Research on the stereoselective reduction of the carbonyl group in 3-substituted cyclobutanones has shown that substituents on the ring significantly influence the reaction's stereochemical outcome, an effect that would also be pertinent to any potential functionalization at the C3 and C4 positions. vub.ac.be

SubstrateReaction TypeCatalyst/ReagentsProductYieldReference
Cyclobutane derivative with N-(Quinolin-8-yl)carboxamide directing groupC–H DiarylationPd(OAc)₂, PPh₃, Ag₂CO₃, IodobenzeneBis-phenylated cyclobutane97% acs.org
Cyclobutane derivative with N-(Quinolin-8-yl)carboxamide directing groupC–H DiarylationPd(OAc)₂, N-Tosyl-3-iodoindoleBis-indolated cyclobutane92% acs.org

Annulation Reactions Involving the Cyclobutanone Moiety

The significant ring strain of the cyclobutanone core in this compound makes it an ideal substrate for various annulation reactions. These processes utilize the release of this strain as a thermodynamic driving force to construct elaborate polycyclic and heterocyclic structures.

Transition-Metal-Catalyzed Annulations A powerful strategy for forming larger rings from cyclobutanones involves the transition-metal-catalyzed activation of the C1–C2 bond. Rhodium(I) catalysts are notably used in "cut-and-sew" reactions, where the cyclobutanone ring is cleaved and then reassembled with a coupling partner. acs.org For instance, cyclobutanones with an α-alkenyl or α-alkynyl group can undergo reactions with alkynes to form [4.3.0] fused enones. acs.org The mechanism is thought to proceed via an oxidative addition of the rhodium catalyst to the C–C bond, followed by a sequence of migratory insertions and reductive elimination. acs.org Similarly, nickel-catalyzed coupling reactions between cyclobutanones and alkynes can produce unique bridged ring systems, such as bicyclo[4.1.1]octanes, through a strain-release pathway. snnu.edu.cn Furan-fused cyclobutanones have also been used as C4 synthons in Rh(I)-catalyzed [4+2]-annulation reactions with alkynes. researchgate.net

Photochemical Annulations Photochemistry provides alternative routes for annulation. The photochemical ring-expansion of cyclobutanones can generate a reactive oxacarbene intermediate, which can then be trapped to form larger rings. mdpi.com An example of this is the irradiation of a cyclobutanone derivative with 6-chloropurine, which resulted in the formation of a bicyclic nucleoside analogue. mdpi.com

Other Annulation Pathways Cascade reactions initiated by the thermal ring-opening of a cyclobutanone intermediate can also lead to annulated products. In a multi-step synthesis, the pyrolytic isomerization of a complex cyclobutanone-containing precursor was a key step in forming a xanthone-based compound in high yield. wits.ac.za These examples demonstrate the versatility of the cyclobutanone moiety as a building block for complex molecule synthesis.

Cyclobutanone Substrate TypeReaction PartnerCatalyst/ConditionsProduct TypeYieldReference
α-Branched CyclobutanoneAlkyne[Rh(CO)₂Cl]₂, PMe₂Ph[4.3.0] Fused EnoneNot specified acs.org
Distally Alkynyl-Substituted CyclobutanoneNone (intramolecular)Ni(cod)₂/Ligand, Et₃SiHBicyclo[4.1.1]octaneGood snnu.edu.cn
Oxabicycloheptanone Derivative6-ChloropurineIrradiation (hv), AcetonitrileBicyclic Nucleoside Analogue30% mdpi.com
Polycyclic Diketone with Cyclobutanone MoietyNone (intramolecular)200 °C, 1.1 bar (Pyrolysis)Xanthone-based Compound93% wits.ac.za
Furan-fused CyclobutanoneAlkyneRh(I) catalystFuran-fused [4+2] CycloadductNot specified researchgate.net

Mechanistic Organic Chemistry Studies on S 2 Benzyloxy Cyclobutanone Transformations

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

Understanding the intricate details of a chemical reaction necessitates a combination of kinetic and spectroscopic studies. For transformations involving (S)-2-(benzyloxy)cyclobutanone, these analyses provide crucial information on reaction rates, the influence of reactant concentrations, and the electronic and structural evolution of the molecule throughout the reaction process.

Kinetic studies, which measure the rate of a reaction and its dependence on various factors, can help to establish the reaction order and formulate a rate law. For instance, in a nucleophilic addition to the carbonyl group of this compound, monitoring the disappearance of the starting material or the appearance of the product over time under varying concentrations of the nucleophile and catalyst would allow for the determination of the rate equation. This, in turn, provides clues about the molecularity of the rate-determining step.

Spectroscopic techniques are indispensable for probing the structural changes that occur during a reaction. In-situ monitoring using techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can allow for the observation of the formation and decay of transient intermediates. For example, in the acid-catalyzed hydrolysis of the benzyloxy group, changes in the characteristic C=O and C-O stretching frequencies in the IR spectrum, as well as shifts in the proton and carbon signals in the NMR spectrum, would provide evidence for the progression of the reaction.

Advanced spectroscopic methods, such as transient absorption spectroscopy, have been employed to study the ultrafast dynamics of related cyclobutanone (B123998) systems upon photoexcitation. researchgate.net These studies reveal that processes like α-cleavage can occur on the picosecond timescale, proceeding through conical intersections from an excited state to the ground state potential energy surface. aip.org While specific kinetic data for this compound are not extensively reported, the principles derived from studies on simpler cyclobutanones provide a framework for predicting its behavior and designing experiments to probe its reaction mechanisms.

Computational chemistry offers a powerful complementary tool for elucidating reaction mechanisms. Density functional theory (DFT) calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. For the transformations of this compound, computational studies could predict the activation energies for different possible pathways, helping to rationalize experimentally observed product distributions.

Table 1: Spectroscopic and Kinetic Investigation Techniques for this compound Transformations

TechniqueInformation GainedExample Application
UV-Vis Spectroscopy Monitoring conjugation changes, reaction kineticsFollowing the rate of a condensation reaction that produces a conjugated product.
FTIR Spectroscopy Tracking functional group transformations (e.g., C=O, O-H)Observing the disappearance of the carbonyl stretch during a reduction reaction.
NMR Spectroscopy Structural elucidation of reactants, products, and stable intermediatesCharacterizing the stereochemistry of a nucleophilic addition product.
Mass Spectrometry Identification of products and intermediates by mass-to-charge ratioDetecting the formation of a transient intermediate in a gas-phase reaction.
Stopped-Flow Kinetics Measuring rates of fast reactionsDetermining the rate constant for a rapid acid-catalyzed ring-opening.
Computational Modeling Energetics of reaction pathways, transition state structuresCalculating the activation barriers for competing diastereomeric transition states.

Investigation of Stereochemical Outcomes and Diastereocontrol Elements

The presence of a stereocenter at the C2 position of this compound profoundly influences the stereochemical outcome of its reactions. This inherent chirality provides a powerful tool for diastereocontrol, enabling the synthesis of complex molecules with multiple stereocenters in a predictable manner. The benzyloxy group, being a sterically demanding substituent, plays a crucial role in directing the approach of incoming reagents.

In nucleophilic additions to the carbonyl group, the stereochemical course is often dictated by the principle of minimizing steric hindrance. For instance, the addition of a Grignard reagent or an organolithium compound is expected to occur preferentially from the face of the cyclobutanone ring opposite to the bulky benzyloxy group. This would lead to the formation of one diastereomer of the corresponding tertiary alcohol in excess. The level of diastereoselectivity would depend on the steric bulk of both the benzyloxy group and the incoming nucleophile.

The stereochemical outcome can also be influenced by chelation control. If the reaction is carried out in the presence of a Lewis acid that can coordinate to both the carbonyl oxygen and the ether oxygen of the benzyloxy group, a more rigid cyclic transition state may be formed. This can lock the conformation of the cyclobutanone and lead to a different or enhanced diastereoselectivity compared to the non-chelated reaction.

Enolate chemistry of this compound also offers opportunities for diastereoselective transformations. Deprotonation at the C3 position would generate a chiral enolate. The subsequent reaction of this enolate with an electrophile would be influenced by the stereochemistry at C2. The benzyloxy group can direct the approach of the electrophile, leading to the formation of a diastereomerically enriched 2,3-disubstituted cyclobutanone. The choice of base and reaction conditions can be critical in controlling the geometry of the enolate, which in turn can affect the diastereoselectivity of the alkylation or aldol (B89426) reaction.

Studies on the desymmetrization of prochiral cyclobutanones have demonstrated that chiral auxiliaries can direct ring-expansion reactions to produce chiral γ-lactams with high diastereoselectivity. nih.gov Similarly, the inherent chirality in this compound can be expected to direct such rearrangements. For example, in a Baeyer-Villiger oxidation, the migratory aptitude of the C2 and C4 carbons would be influenced by the electronic and steric effects of the benzyloxy group, potentially leading to a regioselective and stereoselective lactone formation.

Table 2: Factors Influencing Diastereoselectivity in Reactions of this compound

Controlling ElementMechanistic PrincipleExpected Outcome
Steric Hindrance Reagent approaches from the less hindered face.Formation of the anti addition product.
Chelation Control Lewis acid coordination to carbonyl and benzyloxy oxygens.Formation of a rigid transition state, potentially favoring the syn product.
Existing Stereocenter The (S)-configuration at C2 directs subsequent transformations.Diastereoselective enolate alkylation or aldol reactions.
Reagent Stereochemistry Use of chiral reagents or catalysts.Matched and mismatched diastereomeric pairs leading to kinetic resolution.

Role of Catalysts and Reagents in Directing Reactivity and Selectivity

The reactivity and selectivity of transformations involving this compound can be exquisitely controlled through the judicious choice of catalysts and reagents. These external agents can activate the substrate, favor specific reaction pathways, and influence the stereochemical outcome.

Lewis Acid Catalysis: Lewis acids play a pivotal role in activating the carbonyl group of this compound, rendering it more electrophilic and susceptible to nucleophilic attack. libretexts.org Common Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) can coordinate to the carbonyl oxygen, thereby lowering the energy of the transition state for nucleophilic addition. As mentioned earlier, certain Lewis acids can also act as chelating agents, influencing diastereoselectivity. Furthermore, Lewis acids have been shown to promote ring-opening reactions of cyclobutanones, providing access to linear enones. researchgate.net The choice of the Lewis acid and its stoichiometry can be critical in directing the reaction towards either addition to the carbonyl or ring cleavage.

Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) or mineral acids, can catalyze reactions by protonating the carbonyl oxygen, which increases its electrophilicity. This is a common strategy for promoting acetalization, ketalization, and condensation reactions. The synthesis of 2-(benzyloxy)cyclobutanones from 2-hydroxycyclobutanone and benzyl (B1604629) alcohols is often acid-promoted. researchgate.net

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools for asymmetric synthesis. In the context of this compound, an organocatalyst could be employed in reactions involving the enolate or enamine intermediates. For example, a chiral amine catalyst could mediate an enantioselective α-functionalization of the cyclobutanone, potentially leading to the synthesis of highly functionalized and stereochemically rich cyclobutane (B1203170) derivatives. Organocatalysts have been successfully used in the asymmetric condensation of cyclobutanones. nih.gov

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, rhodium, and iridium, are widely used to catalyze a variety of organic transformations. For this compound, palladium-catalyzed allylic alkylation of its enolate would be a powerful method for introducing a new substituent at the C3 position. The use of chiral ligands on the metal can induce high levels of enantioselectivity in such reactions when starting from a prochiral substrate. caltech.edu Iridium catalysts have been utilized in the enantioselective reduction of cyclobutanones to the corresponding cyclobutanols. nih.govresearchgate.net

Reducing and Oxidizing Reagents: The choice of reducing or oxidizing agents determines the outcome of redox reactions of this compound. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) will typically reduce the ketone to the corresponding alcohol with a certain degree of diastereoselectivity. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also effect the reduction. Conversely, oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used for Baeyer-Villiger oxidation to form the corresponding lactone.

Intermediates Identification and Characterization

The transient nature of reaction intermediates makes their identification and characterization a challenging yet crucial aspect of mechanistic studies. For transformations of this compound, a variety of intermediates can be postulated based on the reaction type.

Tetrahedral Intermediates: In nucleophilic additions to the carbonyl group, the initial step is the formation of a tetrahedral intermediate. In the case of this compound, this would be a cyclobutoxide with a new substituent attached to the former carbonyl carbon. These intermediates are typically short-lived but can sometimes be observed at low temperatures using spectroscopic techniques like NMR. The binding of hydrated cyclobutanone analogues to metallo-β-lactamases, which serves as a model for the tetrahedral intermediate in β-lactam hydrolysis, has been characterized by X-ray crystallography and NMR spectroscopy. nih.gov

Enolates and Enamines: Reactions that proceed via the functionalization of the α-carbon involve the formation of enolate or enamine intermediates. The enolate of this compound can be generated by treatment with a suitable base. The structure and aggregation state of the enolate can be probed by NMR spectroscopy, and its reactivity can be studied by trapping it with various electrophiles.

Oxocarbenium Ions: In reactions involving the cleavage of the benzyloxy group under acidic conditions, an oxocarbenium ion intermediate may be formed. This highly reactive species would be planar at the C2 carbon and would readily react with any available nucleophile. The stereochemical outcome of such a reaction would depend on the facial selectivity of the nucleophilic attack on the planar carbocation, which can be influenced by the remaining part of the cyclobutane ring.

Diradical Intermediates: Photochemical reactions of cyclobutanones are known to proceed through diradical intermediates formed by α-cleavage (Norrish Type I reaction). aip.org Upon UV irradiation, this compound could form a 1,4-diradical. This diradical can then undergo various subsequent reactions, including decarbonylation, ring closure to form an oxacarbene, or fragmentation to give an alkene and a ketene (B1206846). The presence of such diradical intermediates can often be inferred from the product distribution and can sometimes be detected by time-resolved spectroscopy.

Vinylketenes: Ring-opening of cyclobutenones, a related class of compounds, is known to produce vinylketene intermediates. nih.gov While less common for saturated cyclobutanones under thermal conditions, certain transition-metal-catalyzed reactions or photochemical reactions of this compound could potentially proceed through a ring-opening to form a substituted ketene intermediate, which could then be trapped by a suitable nucleophile or undergo cycloaddition reactions.

The characterization of these transient species often relies on indirect evidence, such as trapping experiments, isotopic labeling studies, and computational modeling, in addition to direct spectroscopic observation where possible.

Computational and Theoretical Investigations of S 2 Benzyloxy Cyclobutanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. healthinformaticsjournal.comuni-greifswald.de For (S)-2-(benzyloxy)cyclobutanone, these calculations elucidate the distribution of electrons, orbital energies, and molecular electrostatic potential, all of which are critical determinants of its chemical reactivity.

The molecular geometry of compounds like this compound can be optimized using methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set. uni-greifswald.de Such calculations reveal how the substituent on the benzene (B151609) ring can cause small changes in the structural and electronic properties. healthinformaticsjournal.com The electronic structure is characterized by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the oxygen atoms of the carbonyl and benzyloxy groups, indicating these are sites for electrophilic attack. The LUMO is generally centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, derived from these calculations, can quantify the molecule's behavior. The electrostatic potential map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions, guiding the approach of reagents. The carbonyl oxygen is typically the most electron-rich site, while the carbonyl carbon is the most electron-poor.

Table 1: Calculated Electronic Properties of a Model 2-Alkoxycyclobutanone Calculations performed at the B3LYP/6-31G(d,p) level of theory. Data is representative for similar structures.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.9 D
Charge on Carbonyl Carbon+0.45 e
Charge on Carbonyl Oxygen-0.52 e

Conformational Analysis and Stereoelectronic Effects

The four-membered ring of cyclobutanone (B123998) is not planar but exists in a puckered conformation to alleviate torsional strain. acs.orglibretexts.org This puckering results in two non-equivalent positions for substituents: axial and equatorial. For this compound, the bulky benzyloxy group can occupy either of these positions, leading to different conformers with distinct energies.

Computational studies, combining experimental techniques like NMR with DFT calculations, have been used to perform extensive conformational analyses on 2-substituted cyclobutane (B1203170) derivatives. acs.orgnih.gov Generally, the substituent at the C2 position prefers to occupy the equatorial position to minimize steric hindrance. acs.org The equilibrium geometry is a balance between minimizing torsional strain through puckering and the resulting increase in bond angle strain. acs.org

Stereoelectronic effects also play a crucial role in determining the stability and reactivity of these conformers. wikipedia.org These effects arise from the interaction between electron orbitals, which depends on their spatial orientation. wikipedia.org In this compound, a key stereoelectronic interaction is hyperconjugation between the C-H or C-C bonds of the ring and the antibonding orbital (π*) of the carbonyl group. Additionally, interactions involving the orbitals of the benzyloxy group's oxygen atom and adjacent bonds can influence the conformational preference and the molecule's reactivity.

Table 2: Relative Conformational Energies for 2-Substituted Cyclobutanone Calculated using DFT methods. Energies are relative to the most stable conformer.

Conformer (Position of Substituent)Relative Free Energy (kcal/mol)
Equatorial0.00
Axial+1.5 - 2.5

Transition State Modeling and Energy Profile Mapping for Key Reactions

Understanding the mechanism of a chemical reaction requires identifying the transition states and intermediates along the reaction pathway. Computational chemistry allows for the modeling of these high-energy species and the mapping of the entire potential energy surface. researchgate.netresearchgate.net For this compound, this is particularly useful for studying reactions such as nucleophilic additions to the carbonyl group, enolate formation, and ring-opening reactions. rsc.orgresearchgate.net

Such analyses have been applied to various reactions of cyclobutanones, including rhodium-catalyzed C-C bond activation, which has potential in the synthesis of complex ring systems. researchgate.net Theoretical calculations can rationalize experimental observations, such as product selectivity, by comparing the energy profiles of competing reaction pathways. researchgate.net

Table 3: Calculated Energy Profile for a Model Nucleophilic Addition to a Chiral Cyclobutanone Energies are in kcal/mol, calculated at the M06-2X/6-31+G(d,p) level of theory.

Reaction StepΔG‡ (Activation Energy)ΔG_rxn (Reaction Energy)
Nucleophilic Attack12.5-8.0
Protonation of Alkoxide5.2-15.0

Prediction of Stereoselectivity and Reaction Outcomes

A significant advantage of computational modeling in organic chemistry is its ability to predict the stereochemical outcome of reactions. rsc.org For a chiral substrate like this compound, reactions often produce diastereomeric products. The ratio of these products is determined by the relative energies of the diastereomeric transition states leading to their formation.

By calculating the energies of all possible transition states, chemists can predict which stereoisomer will be the major product. This approach has been successfully applied to understand stereoselectivity in various reactions, including asymmetric syntheses and organocatalyzed desymmetrization of prochiral cyclobutanones. nih.govnih.gov For example, in the nucleophilic addition to the carbonyl group of this compound, the nucleophile can approach from two different faces of the carbonyl plane (re and si faces relative to the carbonyl). The steric and electronic influence of the adjacent chiral center with its benzyloxy group will make one of these approaches more favorable.

Computational models can quantify this preference by comparing the activation energies for the two pathways. This allows for a rational understanding of stereocontrol and aids in the design of highly selective reactions. rsc.org Machine learning approaches are also emerging as a tool to predict reaction outcomes based on large datasets of experimental results. nih.govrjptonline.org

Table 4: Predicted Diastereoselectivity from Transition State Energy Calculations Model reaction: Hydride reduction of a 2-substituted cyclobutanone.

Transition State leading toRelative Free Energy (kcal/mol)Predicted Product Ratio
(S,S)-Diastereomer0.0>95
(S,R)-Diastereomer+2.5<5

Rational Design of Novel Transformations and Catalytic Systems

Computational and theoretical investigations are not merely explanatory; they are increasingly predictive and integral to the rational design of new reactions and catalysts. mdpi.comethz.chsemanticscholar.org By providing a deep understanding of reaction mechanisms and the factors controlling reactivity and selectivity, computational studies guide the development of more efficient and selective synthetic methods.

For reactions involving this compound, this could involve designing a catalyst that selectively activates one part of the molecule or controls the stereochemistry of a transformation. For example, by modeling the interaction of the cyclobutanone with a series of Lewis acid catalysts, researchers can identify catalyst features (e.g., ligand size, electronic properties) that lead to the desired outcome. researchgate.net This in-silico screening process can significantly reduce the experimental effort required to discover optimal catalysts. ethz.ch

The design process often involves creating structure-activity relationships based on calculated descriptors. ethz.ch These descriptors can encode steric and electronic properties of ligands in a catalyst, which are then correlated with experimental or calculated reaction barriers and selectivities. This data-driven approach, combining DFT calculations with machine learning, is a powerful strategy for accelerating the discovery of new catalytic systems for transformations of complex molecules like this compound.

Table 5: Key Computational Descriptors for Catalyst Design

DescriptorInformation ProvidedApplication in Design
Ligand Steric Parameters (e.g., Tolman Cone Angle)Size and shape of the catalyst's coordination sphereTuning selectivity by controlling substrate approach
Natural Bond Orbital (NBO) ChargesElectronic character of the catalytic center and ligandsModulating catalyst reactivity and Lewis acidity
HOMO/LUMO Energies of CatalystElectron-donating or -accepting abilityMatching catalyst electronics to substrate demands
Binding Energy of Substrate to CatalystStrength of the catalyst-substrate interactionOptimizing catalyst affinity and turnover frequency

Applications of S 2 Benzyloxy Cyclobutanone As a Chiral Building Block in Complex Molecule Synthesis

Intermediate in the Synthesis of Chiral Pharmaceutical Compounds

Chiral cyclobutane (B1203170) rings are integral components of various pharmaceutically active molecules, particularly carbocyclic nucleoside analogues that exhibit potent antiviral properties. These compounds replace the furanose sugar of natural nucleosides with a cyclobutane ring, rendering them resistant to enzymatic degradation while often retaining or enhancing biological activity. nih.gov

(S)-2-(Benzyloxy)cyclobutanone serves as a synthon for the chiral cyclobutane moiety in these analogues. For instance, Carbocyclic Oxetanocin A and G are nucleoside analogues that have demonstrated significant in vitro activity against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). nih.govnih.gov The synthesis of these complex molecules relies on the availability of enantiomerically pure cyclobutane precursors to build the core structure, to which the nucleobase is subsequently attached. The stereochemistry of the substituents on the cyclobutane ring is critical for the biological activity of these compounds. The use of a pre-functionalized, enantiopure building block like this compound provides a convergent and efficient entry into this important class of pharmaceuticals. nih.govnih.gov

Advanced Synthon for the Construction of Agrochemicals and Biologically Active Molecules

Beyond pharmaceuticals, the utility of this compound extends to the synthesis of agrochemicals and other biologically active molecules. The natural product grandisol, as discussed previously, is a prime example of an agrochemical application. It is the major component of grandlure, a commercial product used to trap and control the cotton boll weevil, a major agricultural pest. nih.gov The enantioselective synthesis of grandisol, facilitated by chiral cyclobutanone (B123998) intermediates, is crucial for producing this biologically active molecule for crop protection.

The versatility of the cyclobutanone scaffold also allows for its conversion into a wide array of other bioactive structures. The ketone can undergo Baeyer-Villiger oxidation to form a γ-lactone, a common motif in natural products and biologically active compounds. wikipedia.orgrsc.orgsigmaaldrich.com This transformation converts the four-membered ketone into a five-membered lactone, representing a ring-expansion strategy that introduces further structural diversity from the same chiral precursor. The predictability and stereoretentive nature of the Baeyer-Villiger oxidation ensure that the chirality established in the starting material is faithfully transferred to the product. organic-chemistry.org

Transformations of the Cyclobutanone Core for Bioactive Molecules

TransformationProduct ScaffoldSignificanceReference Example
Nucleophilic Addition & FunctionalizationSubstituted CyclobutanesCore of carbocyclic nucleosides (antivirals)Carbocyclic Oxetanocin G nih.govnih.gov
Rearrangement & ElaborationSubstituted CyclobutanesCore of insect pheromones (agrochemicals)(+)-Grandisol researchgate.net
Baeyer-Villiger Oxidationγ-LactonesCommon core in natural products and drugsGeneral transformation of cyclic ketones wikipedia.orgrsc.org

Development of Structurally Diverse Chiral Scaffolds

The chemical reactivity inherent in this compound makes it a powerful tool for constructing diverse and complex chiral scaffolds that are of high interest in medicinal chemistry and materials science.

Spirocycles, which contain two rings connected by a single common atom, are increasingly recognized as important scaffolds in drug design due to their rigid, three-dimensional structures. semanticscholar.org Chiral cyclobutanones are precursors to spiro[3.n]alkanes, where the cyclobutane ring is spiro-fused to another ring system. Modern synthetic methods, such as the catalytic arylboration of spirocyclic cyclobutenes, provide access to highly substituted and sterically congested spirocyclobutanes. nih.govnih.govresearchgate.net These cyclobutenes can be prepared from cyclobutanone precursors, highlighting a pathway from this compound to these complex chiral scaffolds.

Fused-ring systems, where two rings share two adjacent atoms, are also readily accessible. The enantioselective synthesis of cyclobutane-fused heterocycles can be achieved through methods like Lewis acid-catalyzed dearomative [2+2] photocycloaddition reactions, demonstrating a powerful way to build molecular complexity. nih.gov

Bridged-ring systems, which are characteristic of many complex natural products, present a significant synthetic challenge. Modern transition-metal catalysis has enabled novel strategies to construct these architectures from cyclobutanone precursors. One powerful method is the rhodium-catalyzed [4+2] coupling of cyclobutanones with olefins. nih.gov In this reaction, the catalyst facilitates the cleavage of a C-C bond in the cyclobutanone, which then acts as a four-carbon component in a formal cycloaddition with an alkene, directly assembling a bridged bicyclic system. This "cut-and-sew" strategy provides access to [3.3.1] and [3.2.1] bicyclic skeletons that are difficult to form using traditional methods like the intramolecular Diels-Alder reaction. nih.gov The ketone functionality in the product serves as a convenient handle for further transformations.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient means of building molecular complexity. The ring strain of cyclobutanones can be used to trigger such cascades. For example, palladium-catalyzed tandem reactions have been developed where a substituted cyclobutanone undergoes a ring-opening, followed by a series of carbometallation and cyclization events to rapidly construct complex fused polycycles. rsc.orgrsc.orgresearchgate.net In these processes, three or more new bonds can be formed in one pot from readily available starting materials, showcasing the synthetic power of using a strained ring as a latent reactive intermediate.

Future Directions and Emerging Research Avenues in S 2 Benzyloxy Cyclobutanone Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The chemical industry's increasing emphasis on environmental responsibility is driving the development of greener synthetic routes for valuable molecules like (S)-2-(Benzyloxy)cyclobutanone. Future research in this area will likely concentrate on several key aspects to minimize the environmental footprint associated with its production and subsequent chemical modifications.

One primary focus will be the utilization of renewable starting materials and reagents. This involves moving away from petroleum-based feedstocks towards bio-based alternatives. Additionally, the development of synthetic pathways that reduce the number of steps, thereby minimizing waste generation and energy consumption, is a critical goal. Atom economy, a core principle of green chemistry, will be a guiding factor in the design of new synthetic strategies, aiming to incorporate the maximum number of atoms from the reactants into the final product.

The replacement of hazardous and volatile organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents is another crucial avenue of research. The development of solvent-free reaction conditions is an even more ambitious and desirable objective. Furthermore, enhancing the energy efficiency of synthetic processes through the use of microwave irradiation, ultrasound, or photocatalysis can significantly contribute to the sustainability of this compound chemistry. The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, and these approaches are expected to be pivotal in the future production of this and other chiral cyclobutane (B1203170) derivatives.

Exploration of Novel Catalytic Systems, Including Organocatalysis and Biocatalysis

The enantioselective synthesis and transformation of this compound are heavily reliant on the development of sophisticated catalytic systems. Future research will undoubtedly delve deeper into the realms of organocatalysis and biocatalysis to provide more efficient, selective, and sustainable methods.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral cyclobutanones, organocatalytic approaches, such as those involving proline and its derivatives, have shown promise in promoting enantioselective aldol (B89426) reactions and Michael additions. Future work will likely focus on the design and application of novel organocatalysts with enhanced activity and selectivity for the synthesis and functionalization of 2-alkoxycyclobutanone scaffolds. This includes the development of catalysts that can operate under milder conditions and with lower catalyst loadings.

Biocatalysis , the use of enzymes or whole-cell systems to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions. Enzymes such as lipases, esterases, and dehydrogenases could be employed for the kinetic resolution of racemic 2-(benzyloxy)cyclobutanone or its precursors, providing a green pathway to the desired (S)-enantiomer. Moreover, the directed evolution of enzymes could be used to tailor biocatalysts with specific activity towards the synthesis and transformation of this compound, potentially enabling novel and highly efficient synthetic routes. The application of biocatalysis in the synthesis of chiral intermediates is a rapidly growing field with significant potential for industrial-scale production.

Catalytic ApproachPotential Advantages for this compoundKey Research Areas
Organocatalysis Metal-free, lower toxicity, operational simplicityDesign of novel chiral catalysts, expansion of reaction scope, reduction of catalyst loading
Biocatalysis High enantioselectivity, mild reaction conditions, biodegradableEnzyme screening and discovery, directed evolution for tailored activity, process optimization

Integration with Flow Chemistry and Continuous Processing Methodologies

The transition from traditional batch manufacturing to continuous flow processing represents a paradigm shift in chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. The integration of flow chemistry methodologies into the synthesis and transformations of this compound is a promising avenue for future research.

Flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to improved yields, higher selectivity, and reduced formation of byproducts. For reactions that are highly exothermic or involve unstable intermediates, flow chemistry provides a safer operating environment by minimizing the reaction volume at any given time.

Expansion of Applications into New Chemical Domains Beyond Traditional Small Molecule Synthesis

While this compound is a valuable intermediate in the synthesis of complex small molecules, particularly in medicinal chemistry, its unique structural and stereochemical features suggest potential applications in a broader range of chemical domains. Future research is expected to explore these new frontiers, leveraging the inherent reactivity and conformational rigidity of the cyclobutane ring.

One promising area is materials science , where chiral building blocks are increasingly used to create materials with unique optical, electronic, and mechanical properties. The defined stereochemistry of this compound could be exploited in the synthesis of chiral polymers, liquid crystals, or functional materials for asymmetric catalysis and chiral recognition. The rigid cyclobutane scaffold can impart specific conformational constraints, influencing the macroscopic properties of the resulting materials.

Another emerging field is the use of functionalized cyclobutanes as probes in chemical biology . The benzyloxy group can be readily converted to other functionalities, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. These modified cyclobutane derivatives could be used to study biological processes, identify protein targets, or as scaffolds for the development of new diagnostic tools.

The inherent ring strain of the cyclobutane moiety can also be harnessed in synthetic methodology development . Ring-opening and ring-expansion reactions of this compound can provide access to a diverse range of acyclic and larger cyclic structures with controlled stereochemistry. This could lead to the development of novel synthetic strategies for the construction of complex molecular architectures.

Potential New DomainApplication of this compound
Materials Science Synthesis of chiral polymers, liquid crystals, and functional materials.
Chemical Biology Development of molecular probes and diagnostic tools.
Synthetic Methodology Precursor for ring-opening and ring-expansion reactions to access diverse molecular scaffolds.

Q & A

Basic Questions

Q. What are the primary spectroscopic methods for characterizing (S)-2-(Benzyloxy)cyclobutanone?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR and 13C^{13}C NMR identify protons and carbons in the benzyloxy and cyclobutanone moieties. For example, cyclobutanone carbonyl signals appear near δ 210–220 ppm in 13C^{13}C NMR, while benzyloxy protons resonate at δ 4.5–5.0 ppm in 1H^1H NMR .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Detect characteristic carbonyl (C=O) stretches near 1,700–1,750 cm1^{-1} and ether (C-O-C) bands at 1,100–1,250 cm1^{-1} .
  • Mass Spectrometry (MS) : Confirm molecular weight (176.212 g/mol) via high-resolution MS (HRMS) .

Q. What are the recommended safety protocols for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in sealed containers under inert atmosphere (e.g., N2_2) at 2–8°C to prevent moisture absorption and degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid release into waterways .

Q. What is a standard synthetic route for this compound?

  • Answer : A common method involves:

  • Step 1 : Cyclobutanone functionalization via nucleophilic substitution. For example, react cyclobutanone with benzyl bromide in the presence of a base (e.g., K2 _2CO3 _3) to introduce the benzyloxy group .
  • Step 2 : Chiral resolution using chiral chromatography or asymmetric catalysis to isolate the (S)-enantiomer. Enantiomeric excess (ee) is verified via chiral HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized for thiol-based derivatization of this compound?

  • Answer :

  • Reagent Selection : Use electron-deficient thiols (e.g., 4-nitrophenylthiol) for higher reactivity. Yields vary with substituents:
Thiol SubstituentYield (%)Reference
4-Bromophenyl76
4-Nitrophenyl54
Cyclohexyl87
  • Conditions : Perform reactions under anhydrous conditions with catalytic acid (e.g., HCl) at 0–25°C. Monitor progress via TLC or LC-MS .

Q. How does stereochemical integrity impact the reactivity of this compound?

  • Answer :

  • Chiral Stability : The (S)-configuration may influence ring-opening reactions. For example, nucleophilic attack at the cyclobutanone carbonyl can lead to stereoselective formation of γ-lactams or spirocyclic derivatives.
  • Analysis : Use circular dichroism (CD) or NOESY NMR to confirm retention of stereochemistry post-reaction .

Q. What methodologies are effective for oxidizing or reducing this compound?

  • Answer :

  • Oxidation : Treat with Jones reagent (CrO3 _3/H2 _2SO4 _4) to form this compound-1-carboxylic acid. Alternatively, use Swern oxidation for milder conditions .
  • Reduction : Catalytic hydrogenation (H2 _2, Pd/C) reduces the ketone to (S)-2-(Benzyloxy)cyclobutanol. Monitor by 1H^1H NMR for loss of carbonyl proton signals .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?

  • Answer :

  • Case Study : Conflicting yields in thiol reactions (e.g., 54% vs. 87% in ) may arise from steric/electronic effects of substituents.
  • Troubleshooting :

Vary solvent polarity (e.g., DMF vs. THF).

Optimize temperature (e.g., reflux vs. RT).

Use additives (e.g., molecular sieves) to scavenge water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.